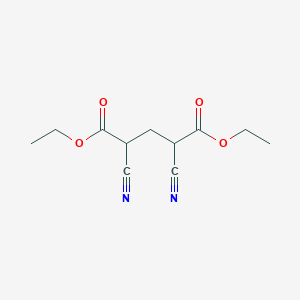

Diethyl 2,4-dicyanopentanedioate

描述

属性

CAS 编号 |

90825-50-6 |

|---|---|

分子式 |

C11H14N2O4 |

分子量 |

238.24 g/mol |

IUPAC 名称 |

diethyl 2,4-dicyanopentanedioate |

InChI |

InChI=1S/C11H14N2O4/c1-3-16-10(14)8(6-12)5-9(7-13)11(15)17-4-2/h8-9H,3-5H2,1-2H3 |

InChI 键 |

MDTMKNDGWZBWNI-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C(CC(C#N)C(=O)OCC)C#N |

产品来源 |

United States |

准备方法

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance enolate stability and reaction rates. Non-polar solvents like toluene led to incomplete conversions due to poor solubility of intermediates.

Temperature and Time

Elevated temperatures (50–60°C) accelerated the reaction but risked polymerization. A balance was achieved at 40°C over 24 hours, yielding 78% product.

Stoichiometry

A 2:1 molar ratio of CH-acid to ethyl α-cyanoacrylate ensured complete consumption of the starting material, minimizing dimerization side products.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Classical Cyanation | Simple reagents | Low regioselectivity (<50%) |

| Michael Addition | High yield (70–80%), scalability | Requires strict anhydrous conditions |

| Enzymatic Catalysis* | Mild conditions, eco-friendly | Limited substrate compatibility |

| *Theoretical approach; not yet experimentally validated for this compound. |

Industrial Production Considerations

Scale-up challenges include:

-

Cost Management : Ethyl α-cyanoacrylate and specialized amines increase raw material expenses.

-

Safety Protocols : Cyanide-containing intermediates necessitate closed-system processing and rigorous ventilation.

-

Waste Streams : Neutralization of acidic byproducts requires sustainable disposal methods to meet environmental regulations.

Quality Control and Characterization

Analytical Techniques

-

NMR Spectroscopy : Confirms regiochemistry via distinct proton environments (e.g., δ 3.5–4.5 ppm for ester methylene groups).

-

IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) validate functional groups.

-

HPLC Purity : Reverse-phase chromatography ensures ≥95% purity for pharmaceutical applications.

常见问题

Q. How should researchers address contradictions in reported reactivity data for this compound?

Q. What safety protocols are essential when handling this compound in catalytic reactions?

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate the metabolic fate of this compound in biological systems?

- Methodological Answer : Synthesize labeled analogs via ¹³C-cyanide incorporation or ¹⁵N-ammonia in precursor steps. Track metabolites using LC-MS/MS with selective reaction monitoring (SRM) .

Q. What computational tools predict the reactivity of this compound in novel reaction environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。